
Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.2365 . This compound is known for its unique structure, which includes a cyano group, a methyl group, and a phenyl group attached to a propyl ester. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester typically involves the reaction of ethaneperoxoic acid with 1-cyano-2-methyl-1-phenylpropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives.
Biology: The compound can be used in biochemical assays to study enzyme activity.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the ester group can participate in nucleophilic attacks. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethaneperoxoic acid, 1-cyano-1-(2-methylphenyl)ethyl ester: Similar structure but with a different substitution pattern on the phenyl ring.
Ethaneperoxoic acid, 1-cyano-1-[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]pentyl ester: Contains a dioxolane ring, making it structurally distinct.
Uniqueness
Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of functional groups allows it to participate in a wide range of chemical reactions, making it valuable in various research applications .
Propriétés
Numéro CAS |
58422-72-3 |
|---|---|
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
(1-cyano-2-methyl-1-phenylpropyl) ethaneperoxoate |
InChI |
InChI=1S/C13H15NO3/c1-10(2)13(9-14,17-16-11(3)15)12-7-5-4-6-8-12/h4-8,10H,1-3H3 |
Clé InChI |
HMIKRYJZDKEUNR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C#N)(C1=CC=CC=C1)OOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


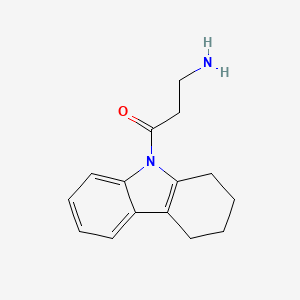
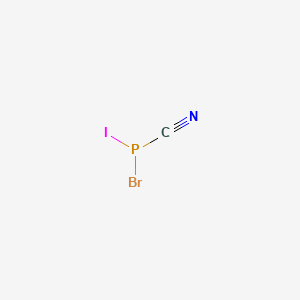
![Piperidine, 1-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]-](/img/structure/B14600318.png)
![3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione](/img/structure/B14600332.png)
![3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14600334.png)

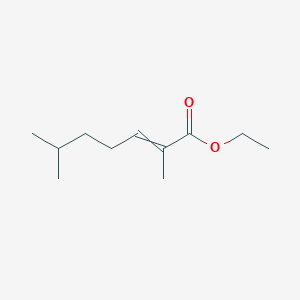
![3-Chlorobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14600340.png)
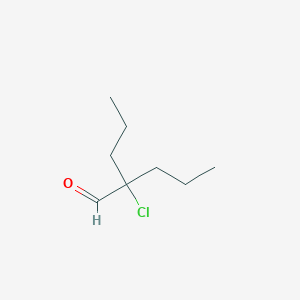
![Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-](/img/structure/B14600347.png)
![{[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene](/img/structure/B14600351.png)
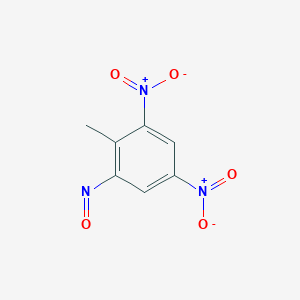
![Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester](/img/structure/B14600363.png)

